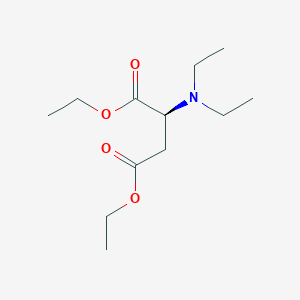
diethyl (2S)-2-(diethylamino)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2S)-2-(diethylamino)butanedioate is an organic compound with the molecular formula C10H19NO4 It is a derivative of butanedioic acid, featuring a diethylamino group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2S)-2-(diethylamino)butanedioate typically involves the esterification of butanedioic acid derivatives with diethylamine. One common method is the reaction of diethylamine with diethyl butanedioate under acidic or basic conditions to facilitate the formation of the desired ester. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2S)-2-(diethylamino)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives and carboxylic acids.
Reduction: Production of diols and alcohols.
Substitution: Generation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Diethyl (2S)-2-(diethylamino)butanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl (2S)-2-(diethylamino)butanedioate involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl butanedioate: Lacks the diethylamino group, resulting in different chemical reactivity and applications.
Diethyl (2S)-2-(methylamino)butanedioate: Contains a methylamino group instead of a diethylamino group, leading to variations in its chemical and biological properties.
Uniqueness
Diethyl (2S)-2-(diethylamino)butanedioate is unique due to the presence of the diethylamino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
42932-14-9 |
|---|---|
Molecular Formula |
C12H23NO4 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
diethyl (2S)-2-(diethylamino)butanedioate |
InChI |
InChI=1S/C12H23NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h10H,5-9H2,1-4H3/t10-/m0/s1 |
InChI Key |
WOOGLUNDBRHHGT-JTQLQIEISA-N |
Isomeric SMILES |
CCN(CC)[C@@H](CC(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCN(CC)C(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















